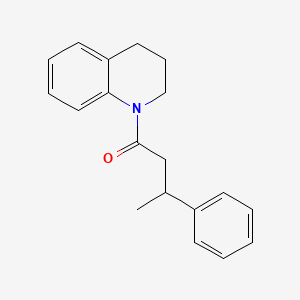![molecular formula C17H18N2O3S B3979295 N-{2-[(3-methylbenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B3979295.png)
N-{2-[(3-methylbenzyl)thio]ethyl}-4-nitrobenzamide
Übersicht
Beschreibung
N-{2-[(3-methylbenzyl)thio]ethyl}-4-nitrobenzamide, commonly known as MTA, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. MTA is a small molecule that belongs to the class of benzamides and has a molecular weight of 346.4 g/mol.
Wirkmechanismus
MTA exerts its therapeutic effects by inhibiting the activity of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the metabolism of S-adenosylmethionine (SAM). SAM is an important methyl donor in various cellular processes, including DNA methylation, RNA methylation, and protein methylation. Inhibition of SAHH by MTA leads to the accumulation of SAH, a potent inhibitor of SAM-dependent methyltransferases, resulting in the inhibition of various cellular processes, including DNA synthesis, RNA synthesis, and protein synthesis.
Biochemical and Physiological Effects:
MTA has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, suppression of angiogenesis, and inhibition of pro-inflammatory cytokines and chemokines. MTA has also been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MTA is its ability to inhibit the activity of SAHH, which is involved in various cellular processes. This makes MTA a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. However, one of the limitations of MTA is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of MTA. One potential direction is the development of more efficient synthesis methods for MTA, which can improve its solubility and bioavailability. Another direction is the study of MTA in combination with other therapeutic agents, which can enhance its therapeutic efficacy. Additionally, the study of MTA in various animal models can provide further insights into its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
MTA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. MTA has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. MTA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, MTA has been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-3-2-4-14(11-13)12-23-10-9-18-17(20)15-5-7-16(8-6-15)19(21)22/h2-8,11H,9-10,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOXUDWXDNJCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(2,3-dimethoxybenzyl)-N-isopropyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3979214.png)
![1-{3-[bis(2-hydroxyethyl)amino]propyl}-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B3979222.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3979227.png)


![methyl 3-[({5-[(diethylamino)sulfonyl]-2-methoxyphenyl}amino)carbonyl]-5-nitrobenzoate](/img/structure/B3979256.png)
![1-allyl-3-methyl-4-{[2-(2-methylphenyl)pyrrolidin-1-yl]methyl}-1H-pyrazole](/img/structure/B3979263.png)

![1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide](/img/structure/B3979280.png)
![1-[(4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B3979284.png)
![3-[2-(4-methoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3979292.png)

